molecular formula C9H15N3O B13178863 2-(5-Amino-4,5,6,7-tetrahydro-2H-indazol-2-YL)ethan-1-OL

2-(5-Amino-4,5,6,7-tetrahydro-2H-indazol-2-YL)ethan-1-OL

Cat. No.: B13178863
M. Wt: 181.23 g/mol
InChI Key: BMWYQGDYFKTXOM-UHFFFAOYSA-N
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Description

2-(5-Amino-4,5,6,7-tetrahydro-2H-indazol-2-YL)ethan-1-OL is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-4,5,6,7-tetrahydro-2H-indazol-2-YL)ethan-1-OL typically involves the formation of the indazole ring followed by the introduction of the ethan-1-OL moiety. One common method includes the cyclization of appropriate precursors under reductive conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of transition metal-catalyzed reactions or solvent-free conditions to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-4,5,6,7-tetrahydro-2H-indazol-2-YL)ethan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(5-Amino-4,5,6,7-tetrahydro-2H-indazol-2-YL)ethan-1-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-(5-Amino-4,5,6,7-tetrahydro-2H-indazol-2-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes like cyclo-oxygenase-2 (COX-2), which plays a role in inflammation. This inhibition can lead to reduced production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-Amino-4,5,6,7-tetrahydro-2H-indazol-2-YL)ethan-1-OL apart is its unique combination of the indazole ring with the ethan-1-OL moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-(5-amino-4,5,6,7-tetrahydroindazol-2-yl)ethanol

InChI

InChI=1S/C9H15N3O/c10-8-1-2-9-7(5-8)6-12(11-9)3-4-13/h6,8,13H,1-5,10H2

InChI Key

BMWYQGDYFKTXOM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN(C=C2CC1N)CCO

Origin of Product

United States

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